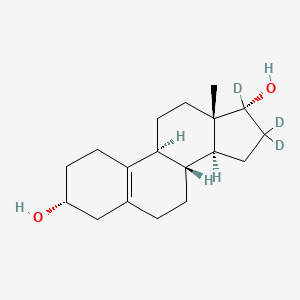

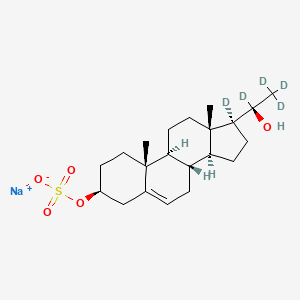

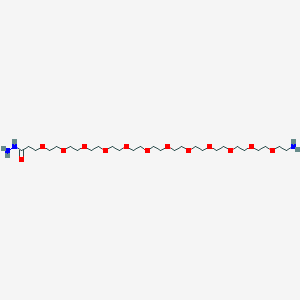

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

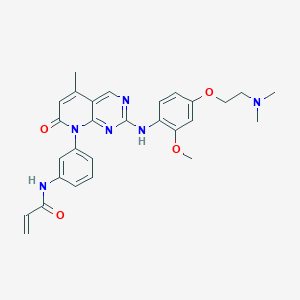

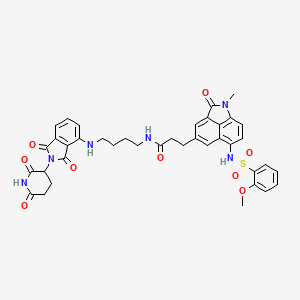

The compound “(3” is a novel non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) pathway. This compound is part of a family of small-molecule amidobenzimidazoles, which are known for their ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo .

Vorbereitungsmethoden

The synthesis of “(3” involves several steps, including the formation of metal-carbon bonds, metal displacement, metathesis, and hydrometallation . The synthetic route typically starts with the reaction of an electropositive metal with a halogen-substituted hydrocarbon. This is followed by transmetallation, where one metal atom displaces another, and metathesis, where an organometallic compound reacts with a binary halide. The final step often involves hydrometallation, where a metal hydride is added to an alkene to form the desired compound .

Analyse Chemischer Reaktionen

“(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen gas for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce carbon dioxide and water, while reduction reactions can yield hydrocarbons .

Wissenschaftliche Forschungsanwendungen

The compound “(3” has a wide range of scientific research applications. It is used extensively in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a potent STING agonist, which is crucial for studying the STING pathway and its role in immune responses . In biology and medicine, “(3” is being investigated for its potential to treat various conditions, including cancer and viral infections, by inducing an effective interferon response . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

Wirkmechanismus

The mechanism of action of “(3” involves the activation of the STING pathway. This compound binds to the STING receptor, inducing a conformational change that activates downstream signaling pathways. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets of “(3” include the STING receptor and various transcription factors involved in the interferon signaling pathway .

Vergleich Mit ähnlichen Verbindungen

“(3” is unique compared to other STING agonists due to its non-nucleotide-based structure and its ability to maintain the STING receptor in an open conformation . Similar compounds include cyclic GMP-AMP (cGAMP) and other nucleotide-based STING agonists. “(3” offers increased bioavailability and different physicochemical properties, making it a valuable alternative for clinical development . The complementarity between 2-D and 3-D neighboring sets in PubChem also highlights the structural uniqueness of “(3” compared to other compounds .

Eigenschaften

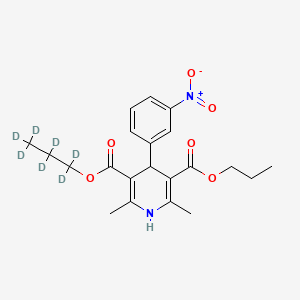

Molekularformel |

C18H28O2 |

|---|---|

Molekulargewicht |

279.4 g/mol |

IUPAC-Name |

(3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1/i7D2,17D |

InChI-Schlüssel |

IBHQSODTBQCZDA-AUWUWJTOSA-N |

Isomerische SMILES |

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3CC[C@H](C4)O)C)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)